Fluvastatin (sodium salt) (hydrate)
Description
Contextualizing Fluvastatin (B1673502) within Hydroxymethylglutaryl-Coenzyme A (HMG-CoA) Reductase Inhibitor Research
Fluvastatin is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. drugbank.compediatriconcall.com This enzyme plays a crucial role in the biosynthesis of cholesterol by catalyzing the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in this pathway. drugbank.compediatriconcall.com By inhibiting HMG-CoA reductase, fluvastatin effectively reduces the production of cholesterol in the liver. youtube.com This inhibition leads to a decrease in hepatic cholesterol levels, which in turn stimulates the synthesis of low-density lipoprotein (LDL) receptors and increases the liver's uptake of LDL cholesterol from the bloodstream. drugbank.compediatriconcall.com The ultimate result is a reduction in total plasma cholesterol and LDL cholesterol levels. drugbank.compediatriconcall.com
The discovery of HMG-CoA reductase inhibitors, or statins, was a significant advancement in the management of hypercholesterolemia. wikipedia.org The first statin, mevastatin (B1676542) (compactin), was isolated from the fungus Penicillium citrinum in 1976. news-medical.net This was followed by the discovery of lovastatin (B1675250) from Aspergillus terreus in 1978. news-medical.net Fluvastatin was the first entirely synthetic HMG-CoA reductase inhibitor to be developed and was approved for medical use in 1994. nih.govdrugbank.comnews-medical.net Structurally distinct from the fungal-derived statins, fluvastatin possesses unique biopharmaceutical properties. nih.gov It is prepared as a racemate, a mixture of two enantiomers, with the 3R,5S enantiomer being the pharmacologically active form. drugbank.com
Evolution of Fluvastatin Research Domains
Initial research on fluvastatin primarily focused on its lipid-lowering efficacy, establishing its role in reducing total cholesterol, LDL cholesterol, and triglycerides, while slightly increasing high-density lipoprotein (HDL) cholesterol. capes.gov.brmhmedical.com Studies determined its dose-related effects on blood lipids. wikipedia.org
Over time, the scope of fluvastatin research expanded beyond its effects on cholesterol. Investigations began to explore its broader cardiovascular benefits. For instance, research demonstrated that long-term administration of fluvastatin could attenuate left ventricular remodeling and failure following an experimental myocardial infarction in animal models. ahajournals.org
More recently, research has ventured into other therapeutic areas. One significant area of investigation is oncology, with studies suggesting that fluvastatin may inhibit the tumorigenesis of non-small cell lung cancer by targeting HMG-CoA reductase. aacrjournals.org Research in this domain has shown that HMGCR is overexpressed in lung adenocarcinoma tissues and that fluvastatin can suppress cancer cell growth and induce apoptosis. aacrjournals.org
Another emerging area of research is the exploration of fluvastatin's effects on cellular processes independent of cholesterol lowering. Studies have investigated its potential antioxidant properties. For example, research has shown that fluvastatin can inhibit the ferroptosis (a type of cell death) induced by oxidized LDL in human umbilical vein endothelial cells. Further research has also looked into its effects on vascular smooth muscle cell proliferation. This evolution in research highlights a progression from fluvastatin's primary lipid-lowering function to a broader investigation of its potential pleiotropic effects.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H27FNNaO5 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
sodium;(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate |
InChI |
InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1/b12-11+;; |
InChI Key |
KKEMYLLTGGQWCE-YHPRVSEPSA-M |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |
Origin of Product |
United States |
Chemical Synthesis and Stereochemistry Research of Fluvastatin Sodium Salt Hydrate
Advanced Synthetic Routes and Methodologies
Aldol-like Condensation Strategies for Fluvastatin (B1673502) Pharmacophore Synthesis
A key step in the synthesis of Fluvastatin is the creation of its core structure, or pharmacophore. One of the established methods for this is an aldol-like condensation reaction. researchgate.net This reaction typically involves the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with tert-butyl acetoacetate. researchgate.net This condensation builds the basic carbon skeleton of the Fluvastatin molecule. An improved manufacturing process involves the reaction of the same indole (B1671886) aldehyde with the dianion of tert-butyl acetoacetate. acs.org This process has been refined to address selectivity issues, leading to a more efficient synthesis. acs.org
Palladium-Catalyzed Synthesis of Indole Derivatives as Key Intermediates
The indole core of Fluvastatin is a critical component, and its synthesis has been a focus of methodological development. Palladium-catalyzed reactions have emerged as a powerful tool for constructing the necessary indole intermediates. rsc.orgresearchgate.net One such strategy involves the palladium-catalyzed dual α-arylation of triethylsilyl (TES)-enol ethers of enones. rsc.orgresearchgate.net This method provides a regioselective and high-yielding route to the substituted 2-alkenyl-3-arylindoles that form the backbone of Fluvastatin. rsc.orgresearchgate.net Further research has explored the direct oxidative C-H amination of 2-acetamido-3-arylacrylates using a catalytic palladium(II) source with oxygen as the terminal oxidant to produce indole-2-carboxylates, which are valuable precursors. nih.gov
Stereoselective Reduction Methods in Fluvastatin Synthesis
The biological activity of Fluvastatin resides in the specific stereochemistry of its dihydroxy heptenoic acid side chain. nih.gov Therefore, stereoselective reduction of the ketone group in the side chain is a critical step in the synthesis. This is often achieved through low-temperature reduction methods following the initial condensation. acs.org The goal is to produce the desired (3R, 5S) and (3S, 5R) enantiomers that make up the racemic final product. nih.gov The development of highly selective reduction techniques is essential for maximizing the yield of the therapeutically active form of the drug. mit.edu
Preparation of Fluvastatin Sodium Dehydration Metabolites
In the study of Fluvastatin's metabolic fate, the synthesis of its metabolites is crucial for analytical and toxicological evaluation. nih.gov Forced degradation studies of Fluvastatin sodium can lead to the formation of dehydration products. These metabolites can be prepared and characterized to understand the drug's stability and degradation pathways. One of the identified metabolites is the trans-lactone of Fluvastatin. nih.gov The synthesis of these dehydration products often involves subjecting Fluvastatin to stress conditions such as heat, acid, or base to mimic metabolic processes and identify the resulting structures.
Enantioselective Synthesis and Chiral Control in Fluvastatin Production
Fluvastatin is administered as a racemic mixture of two enantiomers: (+)-(3R,5S)-Fluvastatin and (–)-(3S,5R)-Fluvastatin. nih.govnih.gov However, the therapeutic activity is primarily associated with the (+)-3R, 5S enantiomer. nih.gov This makes the enantioselective synthesis and chiral control of paramount importance in the production of Fluvastatin.
The pharmacokinetic disposition of Fluvastatin in the body is enantioselective. nih.gov Research has shown that the area under the curve (AUC) values, a measure of drug exposure, can differ between the two enantiomers. nih.gov This highlights the need for precise control over the stereochemistry during synthesis to ensure a consistent and effective product.
Various strategies for enantioselective synthesis have been explored to produce the desired enantiomer preferentially. These methods often involve the use of chiral catalysts or starting materials from the chiral pool. The goal is to create the two stereocenters on the side chain with the correct absolute configuration. While Fluvastatin is marketed as a racemate, the ability to synthesize specific enantiomers is crucial for research into their individual pharmacological and toxicological profiles.
Table 1: Key Synthetic Intermediates and Reagents in Fluvastatin Synthesis
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal | Starting material for the indole core | researchgate.netacs.org |
| tert-Butyl acetoacetate | Reagent for Aldol-like condensation | researchgate.netacs.org |
| Palladium(II) acetate (B1210297) | Catalyst for indole synthesis | nih.gov |
| Triethylsilyl (TES)-enol ethers of enones | Substrate for palladium-catalyzed arylation | rsc.orgresearchgate.net |
| Fluvastatin t-butyl ester | Intermediate before final hydrolysis | googleapis.com |
Utilization of Chiral Ligands for Enantiomeric Purity
The enantioselective synthesis of fluvastatin has been achieved through the use of chiral ligands. A notable method involves the reaction of an aldehyde with diketene (B1670635) in the presence of titanium tetraisopropoxide (Ti(O-i-Pr)4) and a chiral Schiff base ligand. nih.gov This approach allows for the production of either the (+) or (-) enantiomer of fluvastatin by selecting the appropriate enantiomer of the chiral Schiff base. nih.gov This demonstrates the critical role of chiral ligands in directing the stereochemical outcome of the reaction to achieve high enantiomeric purity. nih.gov
Diastereoselective Reduction and Crystallization for High Enantiomeric Excess
Achieving high enantiomeric excess (ee) is a critical step in the synthesis of fluvastatin. One effective strategy involves the diastereoselective reduction of the keto moiety of β-hydroxy ketoesters. This reduction yields syn-1,3-diol esters with an enantiomeric excess of 91%. nih.gov Subsequent recrystallization of these diol esters significantly enhances the enantiomeric purity, ultimately affording fluvastatin with an ee greater than 99.9%. nih.gov This two-step process of diastereoselective reduction followed by crystallization is a powerful method for obtaining highly pure enantiomers of fluvastatin.
Molecular Mechanisms of Action of Fluvastatin Sodium Salt Hydrate
Enzymatic Inhibition: HMG-CoA Reductase
Fluvastatin (B1673502), a member of the statin class of drugs, primarily exerts its therapeutic effects through the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. patsnap.com This enzyme plays a crucial role in the biosynthesis of cholesterol. patsnap.com
Competitive Inhibition Kinetics of HMG-CoA Reductase
Fluvastatin acts as a competitive inhibitor of HMG-CoA reductase, meaning it vies with the natural substrate, HMG-CoA, for the active site of the enzyme. patsnap.comproteopedia.org This reversible binding blocks the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the cholesterol synthesis pathway. patsnap.comnih.gov The inhibitory potency of fluvastatin is significant, with reported IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the nanomolar range. Specifically, for human liver microsomes, the IC50 is between 40 and 100 nM. tocris.comsigmaaldrich.com For the rat enzyme, the Ki (inhibition constant) is documented as 0.3 nM. This high affinity underscores the drug's effectiveness in reducing cholesterol production.
Comparative Enzyme Kinetic Studies with Statin Analogs
When compared to other statins, fluvastatin exhibits distinct pharmacokinetic properties. It is primarily metabolized by the cytochrome P450 isoform CYP2C9. nih.govhelsinki.fi This contrasts with statins like simvastatin (B1681759) and lovastatin (B1675250), which are mainly metabolized by CYP3A, and pravastatin, which is largely excreted without change. nih.gov This metabolic pathway means that fluvastatin's plasma concentrations are less affected by inhibitors or inducers of CYP2C9 compared to the impact of CYP3A modulators on other statins. nih.gov
In terms of inhibitory efficacy, studies have shown that different statins have varying potencies. For instance, in one comparative study, atorvastatin (B1662188) demonstrated greater reductions in LDL cholesterol at equivalent milligram doses compared to fluvastatin, lovastatin, pravastatin, and simvastatin. researchgate.net However, the binding affinity of statins to HMG-CoA reductase also varies, with pitavastatin (B1663618) showing the strongest binding, followed by rosuvastatin (B1679574) and atorvastatin. marleydrug.com Fluvastatin, being a fully synthetic statin with an indole-ring structure, differs structurally from the fungal-derived statins. nih.govhelsinki.fi
Structural Elucidation of Enzyme-Ligand Interactions
The crystal structure of the catalytic portion of human HMG-CoA reductase in complex with fluvastatin reveals the precise molecular interactions responsible for its inhibitory activity. rcsb.org The statin molecule occupies the HMG-CoA binding site, effectively preventing the substrate from accessing the active site. proteopedia.orgrcsb.org The fluorophenyl group of fluvastatin, a characteristic of type II statins, engages in polar interactions within the active site, contributing to its tight binding. helsinki.fi Key residues in the enzyme's cis-loop, such as Ser 684, Asp 690, Lys 691, and Lys 692, form polar interactions with the statin inhibitor. proteopedia.org Additionally, hydrogen bonds are formed between the O5-hydroxyl group of the statin and the enzyme residues Glu 559 and Asp 767. proteopedia.org These specific structural interactions underscore the mechanism of competitive inhibition at a molecular level.
Pleiotropic Cellular and Molecular Pathways
Beyond its primary role in enzyme inhibition, fluvastatin demonstrates a range of "pleiotropic" effects, influencing various cellular and molecular pathways.
Regulation of Cellular Proliferation and Apoptosis (In Vitro Studies)
Fluvastatin has been shown to regulate cell growth and induce programmed cell death, or apoptosis, in various cell types, particularly in cancer cells. This is often achieved by arresting the cell cycle and activating apoptotic pathways. nih.govnih.gov
Hepatocellular Carcinoma (HCC): In vitro studies have demonstrated that fluvastatin can inhibit the proliferation of human hepatocellular carcinoma cell lines, such as HepG2, SMMC-7721, and MHCC-97H, in a dose-dependent manner. nih.gov This inhibition is associated with the induction of apoptosis and cell cycle arrest at the G2/M phase. nih.gov The mechanism appears to involve a mitochondria-operated pathway, characterized by the downregulation of Bcl-2, upregulation of Bax, release of cytochrome c, and activation of cleaved-caspase-3. nih.gov Furthermore, combining fluvastatin with celecoxib (B62257) has been shown to synergistically increase apoptosis in HCC tumor models. nih.gov Studies have also indicated that the apoptotic effect of statins on hepatoma cells is dependent on the inhibition of prenylation rather than cholesterol depletion and can be influenced by the p53 expression status of the tumor. spandidos-publications.com
Lymphoma: Fluvastatin has been observed to induce apoptosis in lymphoma cells. researchgate.net This effect is also dose-dependent and is linked to the regulation of autophagy. researchgate.net The induction of apoptosis in lymphoma cells by statins can be associated with an increase in intracellular reactive oxygen species (ROS) and the modulation of signaling pathways like Akt, Erk, and p38. mdpi.com
Lung Cancer: In non-small cell lung cancer (NSCLC) cell lines like H441 and A549, fluvastatin has been found to inhibit cell growth and induce apoptosis. aacrjournals.orgunizg.hr The apoptotic mechanism involves an increase in the levels of cleaved-PARP, cleaved caspase 3, and Bax, along with a decrease in the expression of Bcl-2. aacrjournals.org Fluvastatin achieves this by inhibiting the HMG-CoA reductase-driven Braf/MEK/ERK1/2 and Akt signaling pathways. aacrjournals.orgunizg.hr
Interactive Data Table: Effect of Fluvastatin on Cancer Cell Lines
| Cell Line Type | Cancer Type | Observed Effects | Key Molecular Changes | Citations |
| HepG2, SMMC-7721, MHCC-97H | Hepatocellular Carcinoma | Inhibition of proliferation, induction of apoptosis, G2/M phase arrest | Downregulation of Bcl-2, upregulation of Bax, increased cleaved-caspase-3 | nih.gov |
| Lymphoma cells (A20, EL4) | Lymphoma | Induction of apoptosis in a dose-dependent manner | Regulation of autophagy | researchgate.net |
| H441, A549 | Non-Small Cell Lung Cancer | Inhibition of cell growth, induction of apoptosis | Increased cleaved-PARP, cleaved caspase 3, and Bax; decreased Bcl-2; inhibition of Braf/MEK/ERK1/2 and Akt pathways | aacrjournals.orgunizg.hr |
Induction of Apoptosis in Cancer Cell Lines (e.g., Hepatocellular Carcinoma, Lymphoma, Lung Cancer)
Modulation of Oxidative Stress and Inflammatory Responses (Cellular Models)
Fluvastatin has been shown to modulate oxidative stress and inflammatory responses in various cellular models. In a study on adjuvant-induced arthritic rats, fluvastatin treatment led to increased activities of antioxidant enzymes such as catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase, along with decreased levels of malondialdehyde, a marker of lipid peroxidation. scialert.net The anti-inflammatory effects were evidenced by the downregulation of pro-inflammatory cytokines like TNF-α and IL-6. scialert.netscialert.net
Fluvastatin, a member of the statin class of drugs, is primarily recognized for its role in lowering cholesterol. However, its therapeutic benefits extend beyond lipid regulation, encompassing a range of molecular actions that contribute to its cardiovascular protective effects. These pleiotropic effects involve intricate signaling pathways related to antioxidant defense, inflammation, and cellular proliferation.
Antioxidant and Anti-inflammatory Pathways
Fluvastatin has been shown to exert significant antioxidant and anti-inflammatory effects through the modulation of several key cellular signaling pathways. patsnap.com
Fluvastatin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in an Extracellular signal-regulated kinase 5 (ERK5)-dependent manner, particularly in vascular smooth muscle cells (VSMCs). nih.govplos.org This activation is a crucial component of its antioxidant mechanism. plos.org Studies have demonstrated that fluvastatin enhances the activity of the Antioxidant Response Element (ARE) promoter, a key step in the Nrf2 signaling cascade. nih.govplos.org The inhibition of ERK5, either through specific inhibitors like BIX02189 or by using siRNA, has been shown to diminish the fluvastatin-induced upregulation of Nrf2. nih.govnih.gov This indicates that ERK5 is a critical upstream regulator in the activation of Nrf2 by fluvastatin. nih.gov
A direct consequence of Nrf2 activation by fluvastatin is the increased expression of downstream antioxidant genes. plos.orgnih.gov Fluvastatin has been observed to upregulate key cytoprotective genes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1) in cultured VSMCs. nih.govnih.gov This upregulation is dependent on the ERK5/Nrf2 pathway, as the inhibition of ERK5 reduces the expression of these antioxidant genes. nih.govnih.gov The increased expression of NQO1 and HO-1 enhances the cell's capacity to neutralize oxidative stress. nih.govnih.govresearchgate.net
Table 1: Impact of Fluvastatin on Antioxidant Gene Expression
| Treatment | Target Gene | Effect on Expression | Signaling Pathway | Reference |
| Fluvastatin | NQO1 | Upregulation | ERK5-dependent Nrf2 | nih.govnih.gov |
| Fluvastatin | HO-1 | Upregulation | ERK5-dependent Nrf2 | nih.govnih.gov |
| Fluvastatin + BIX02189 (ERK5 inhibitor) | Nrf2, NQO1, HO-1 | Reduced Upregulation | ERK5-dependent Nrf2 | nih.govnih.gov |
Fluvastatin and its metabolites have demonstrated a strong protective effect against oxidative DNA damage by reducing the levels of reactive oxygen species (ROS). nih.govproquest.com In vitro studies have shown that fluvastatin can decrease intracellular superoxide anion formation in human aortic smooth muscle cells. proquest.com This effect is comparable to other known antioxidants. nih.gov Furthermore, fluvastatin has been found to suppress hemin-induced ROS generation. scielo.br While some studies suggest that chronic fluvastatin treatment might be associated with increased ROS production in certain contexts, its primary role in clinically relevant settings is antioxidative. nih.gov
Fluvastatin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. nih.govnih.gov In renal tubular epithelial cells, fluvastatin was found to block Angiotensin II-induced NF-κB activation in a dose-dependent manner. nih.gov This inhibitory effect appears to be mediated, at least in part, through the p38 MAPK pathway. nih.gov Furthermore, in macrophages, fluvastatin significantly reduces the gene expression of NF-κB. nih.gov In some cellular contexts, fluvastatin has been observed to enhance NF-κB activation, suggesting its effects can be cell-type and stimulus-dependent. nih.gov
Impact on Angiotensin II Type 1 (AT1) Receptor-Mediated Signaling in VSMCs
Fluvastatin has been shown to interfere with the signaling pathways activated by the Angiotensin II Type 1 (AT1) receptor in vascular smooth muscle cells (VSMCs), which plays a crucial role in vascular pathology. ahajournals.orgnih.govahajournals.orgnih.gov
Pretreatment of cultured VSMCs with fluvastatin has been demonstrated to significantly inhibit Angiotensin II-mediated DNA synthesis. ahajournals.orgnih.govahajournals.org This inhibition helps to control the proliferation of VSMCs, a key event in the development of vascular lesions. ahajournals.org Furthermore, fluvastatin also inhibits the activity of the c-fos promoter, which is stimulated by Angiotensin II. ahajournals.orgnih.govahajournals.org The c-fos proto-oncogene is involved in cell proliferation and differentiation, and its inhibition by fluvastatin contributes to the anti-proliferative effects of the drug. ahajournals.org These effects of fluvastatin on AT1 receptor-mediated signaling are independent of its cholesterol-lowering properties. ahajournals.orgnih.gov
Impact on Angiotensin II Type 1 (AT1) Receptor-Mediated Signaling in VSMCs
Effects on ERK, STAT1, and STAT3 Activation
Fluvastatin has been shown to modulate key signaling pathways involved in cell proliferation, inflammation, and immune responses, including the Extracellular signal-regulated kinase (ERK) and the Signal Transducer and Activator of Transcription (STAT) pathways.
In studies on human mesangial cells, fluvastatin was found to attenuate the activation of the MAP kinase pathway, which includes ERK1/2. youtube.com Specifically, it completely abolished the phosphorylation of MEK1/2 and ERK1/2 induced by insulin-like growth factor (IGF)-1. youtube.com This inhibitory effect on ERK phosphorylation was also observed in studies of mast cells, where fluvastatin selectively suppressed key FcεRI signaling pathways. drugbank.comnih.gov The inhibition of ERK activation is linked to the depletion of mevalonic acid, a downstream product of the HMG-CoA reductase enzyme that fluvastatin targets. youtube.com
Fluvastatin also directly influences the activation of STAT proteins. In a study using diabetic rat glomeruli and cultured rat glomerular mesangial cells exposed to high glucose, fluvastatin treatment significantly reduced the increased phosphorylation levels of STAT1 and STAT3. nih.gov This effect was associated with the inhibition of Janus kinase 2 (JAK2), an upstream activator of STAT proteins. nih.gov By suppressing the JAK/STAT pathway, fluvastatin can modulate cellular responses to various cytokines and growth factors. nih.gov While STAT3 activation is often linked to pro-invasive cellular activities, its inhibition by fluvastatin can suppress these processes. youtube.com Conversely, in some contexts, STAT3 can act as a negative regulator of STAT1-driven inflammation. diabetesjournals.org
Rac1 GTPase Inhibition
The cholesterol-independent effects of statins are partly mediated by their ability to inhibit the synthesis of isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP). nih.govyoutube.com These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins, including Ras-related C3 botulinum toxin substrate 1 (Rac1). youtube.com
Geranylgeranylation allows Rac1 to translocate to the cell membrane, a critical step for its activation. youtube.com By depleting the cellular pool of GGPP, fluvastatin inhibits this process. nih.gov This inhibition of Rac1 translocation and activation has significant downstream consequences. For instance, in endothelial cells, the inhibition of membrane-bound Rac1 prevents the activation of NADPH oxidase, a key enzyme responsible for generating reactive oxygen species (superoxides) that can induce barrier disruption. youtube.com Therefore, fluvastatin's inhibition of Rac1 GTPase contributes to its protective effects on the vascular endothelium by preventing oxidative stress and enhancing barrier function. youtube.comresearchgate.net This mechanism is a class effect observed with other statins like simvastatin. youtube.com
Interactions with Other Enzymes: Adenylate Kinase Isoenzyme 1 (hAK1) Inhibition
Beyond its primary target, HMG-CoA reductase, fluvastatin has been found to interact with and inhibit other enzymes, including human adenylate kinase isoenzyme 1 (hAK1). researchgate.netnih.gov Adenylate kinase is an important enzyme in cellular energy homeostasis and metabolism. researchgate.net
Fluorescence spectroscopy and enzyme kinetic studies have demonstrated that fluvastatin can bind to hAK1, forming a stable complex. researchgate.netnih.gov This interaction leads to the inhibition of hAK1's enzymatic activity in a noncompetitive manner, meaning fluvastatin binds to an allosteric site rather than the enzyme's active site. researchgate.net While several statins inhibit hAK1, they do so with different efficiencies. researchgate.net Fluvastatin was found to have a moderate inhibitory effect, with a half-maximal inhibitory concentration (IC₅₀) value slightly higher than 100 μM. researchgate.net
| Statin | IC₅₀ Value (μM) | Inhibition Mechanism |
|---|---|---|
| Fluvastatin (FVS) | >100 | Noncompetitive |
| Pravastatin (PVS) | ~200 (ADP) / >200 (ATP+AMP) | Noncompetitive |
| Rosuvastatin (RVS) | ~90 | Noncompetitive |
| Simvastatin (SVS) | ~30-40 | Noncompetitive |
Data sourced from kinetic studies on human adenylate kinase isoenzyme 1. researchgate.net
Immunomodulatory Effects (In Vitro Investigations)
Fluvastatin exhibits significant immunomodulatory properties, as demonstrated in various in vitro studies on immune cells. These effects are largely attributed to the inhibition of the mevalonate (B85504) pathway, which impacts immune cell function. nih.gov
Fluvastatin has been shown to suppress the activation of several immune cell types. In murine models, it restrains the activation of antigen-presenting cells (APCs), including dendritic cells and macrophages. nih.gov It also modulates T cell characteristics, promoting the production of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.gov By increasing the expression of homing receptors like CD62L and CCR7 on T cells while decreasing activation markers like CD44, fluvastatin can restrain effector T cells from migrating to target organs. youtube.com
Furthermore, fluvastatin is a potent suppressor of mast cell and basophil activation. nih.gov This suppression appears to occur at the level of geranylgeranyl lipid generation, which is crucial for the function of signaling proteins involved in cell activation. drugbank.com
A key aspect of fluvastatin's immunomodulatory role is its ability to modulate the production of cytokines. In vitro studies have consistently shown that fluvastatin suppresses the secretion of pro-inflammatory cytokines from various immune cells.
In co-culture systems, fluvastatin treatment suppressed the secretion of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) by both CD4+ and CD8+ T cells. nih.gov In studies on mast cells and basophils, fluvastatin was the most effective among six tested statins at suppressing IgE-induced cytokine secretion. drugbank.com The effects were reversible with the addition of mevalonic acid or geranylgeranyl pyrophosphate, confirming the mechanism is linked to HMG-CoA reductase inhibition. However, in some contexts, such as with IL-33 stimulation, fluvastatin has been observed to unexpectedly augment the production of IL-6 and TNF.
| Cell Type | Stimulus | Affected Cytokine | Effect | Source |
|---|---|---|---|---|
| T Cells (CD4+ & CD8+) | Allogeneic co-culture | IFN-γ, TNF-α | Suppressed | nih.gov |
| Mouse Mast Cells & Basophils | IgE + Antigen | IL-4, IL-6, IL-13, TNF, MCP-1 | Suppressed | drugbank.com |
| Human Keratinocytes (HaCaT) | IFN-γ | MDC/CCL22 | Inhibited | |
| Mast Cells | IL-33 | IL-6, TNF | Augmented |
Fluvastatin demonstrates a pronounced inhibitory effect on the IgE-mediated responses of mast cells and basophils, which are central to type 1 hypersensitivity reactions. In vitro experiments revealed that out of six different statins, fluvastatin had the most significant inhibitory effect on IgE-induced cytokine secretion from both mouse mast cells and basophils. drugbank.com
The mechanism involves the selective suppression of key signaling pathways downstream of the high-affinity IgE receptor (FcεRI), including the Akt and ERK pathways. drugbank.comnih.gov This inhibition is directly linked to the blockade of geranylgeranyl lipid production. nih.gov Interestingly, the responsiveness to fluvastatin's suppressive effects can be genotype-dependent. Mast cells and basophils from the C57BL/6J mouse strain were sensitive to fluvastatin, whereas those from the 129/SvImJ strain were completely resistant, a trait correlated with an upregulation of the HMG-CoA reductase enzyme in the resistant strain. drugbank.com A wide range of responsiveness was also noted among primary human mast cell cultures, highlighting the potential for genetic background to influence the drug's immunomodulatory efficacy. drugbank.comnih.gov
Pharmacokinetics and Metabolism Research of Fluvastatin Sodium Salt Hydrate Preclinical and in Vitro
Plasma Protein Binding Characteristics
In vitro studies have demonstrated that fluvastatin (B1673502) is highly bound to plasma proteins. youtube.comnih.govdrugbank.com Across the plasma concentration range of 25 to 50,000 ng/mL, fluvastatin exhibits a protein binding of 98% or greater. nih.gov The primary binding protein in human plasma is albumin. nih.gov In contrast, its binding to alpha-1-acid glycoprotein (B1211001) is comparatively weak and dependent on concentration. nih.gov
The binding characteristics have been evaluated in various species. In rats, the binding was found to be concentration-dependent, a characteristic not observed in dogs or humans. nih.gov Furthermore, in vitro studies using normal human plasma show that the protein binding of fluvastatin at therapeutic concentrations is not influenced by the presence of other highly protein-bound drugs such as warfarin, salicylic (B10762653) acid, or glyburide. nih.govdrugbank.com Similarly, fluvastatin does not affect the binding of these other compounds. nih.gov Both enantiomers of fluvastatin are more than 99% bound in human plasma, and the binding of one enantiomer is not affected by the presence of the other. nih.gov
Table 1: In Vitro Plasma Protein Binding of Fluvastatin
| Species | Plasma Concentration Range (ng/mL) | Protein Binding Percentage | Key Binding Protein (Human) |
|---|---|---|---|
| Human | 25 - 50,000 | ≥98% | Albumin |
| Dog | 25 - 50,000 | ≥98% | Not Specified |
| Rat | 25 - 50,000 | ≥98% (Concentration-dependent) | Not Specified |
Cytochrome P450 (CYP) Isoenzyme Involvement in Fluvastatin Metabolism (In Vitro)
In vitro studies using human liver microsomes and recombinant proteins have identified the specific cytochrome P450 (CYP) isoenzymes responsible for fluvastatin's metabolism. nih.govpharmgkb.orgnih.gov
CYP2C9 is the principal enzyme involved, accounting for approximately 75% of its metabolism. drugbank.compharmgkb.org It is capable of generating all three main types of metabolites: 5-hydroxy, 6-hydroxy, and N-desisopropyl fluvastatin. pharmgkb.org Specifically, the 6-hydroxy and N-desisopropyl metabolites are generated exclusively by CYP2C9. nih.gov
Fluvastatin also demonstrates a high affinity for and selective inhibition of CYP2C9. nih.govnih.gov In vitro studies measuring inhibitory potency showed that fluvastatin competitively inhibits CYP2C9 with high affinity, while displaying only moderate affinity for CYP2D6 and CYP3A4. nih.gov
Table 2: Cytochrome P450 (CYP) Isoenzyme Involvement in Fluvastatin Metabolism (In Vitro)
| CYP Isoenzyme | Role in Fluvastatin Metabolism | Estimated Contribution | Metabolites Formed | In Vitro Inhibition Ki (CYP2C9) |
|---|---|---|---|---|
| CYP2C9 | Primary metabolizing enzyme | ~75% | 5-hydroxy, 6-hydroxy, N-desisopropyl | (+)-fluvastatin: 0.06 µmol/L; (-)-fluvastatin: 0.28 µmol/L |
| CYP3A4 | Minor metabolizing enzyme | ~20% | 5-hydroxy | Moderate affinity (Ki > 50 µmol/L) |
| CYP2C8 | Minor metabolizing enzyme | ~5% | 5-hydroxy | Not Specified |
| CYP2D6 | Minor metabolizing enzyme | Not Specified | 5-hydroxy | Moderate affinity (Ki > 50 µmol/L) |
Primary Role of CYP2C9
In vitro and preclinical studies have firmly established that the primary route of metabolism for fluvastatin is through the cytochrome P450 (CYP) isoenzyme CYP2C9. nih.govpharmgkb.orgnih.gov This enzyme is responsible for the majority of fluvastatin's metabolic clearance, estimated to be between 50% and 80%. nih.gov Specifically, CYP2C9 catalyzes the hydroxylation of the indole (B1671886) ring at the 5- and 6-positions, as well as N-dealkylation of the side chain. drugbank.comnih.gov The two main metabolites, 6-hydroxy and N-desisopropyl fluvastatin, are exclusively generated by CYP2C9. nih.gov In vitro experiments using human liver microsomes and recombinant proteins have demonstrated that CYP2C9 is capable of producing all three major metabolites of fluvastatin. pharmgkb.org The significant role of CYP2C9 in fluvastatin metabolism makes it a key determinant of the drug's pharmacokinetic profile and potential for drug-drug interactions. nih.gov
Inhibitory Effects of Fluvastatin on CYP Isoenzymes (e.g., CYP2C9)
Fluvastatin not only serves as a substrate for CYP2C9 but also exhibits inhibitory effects on this isoenzyme. nih.govjst.go.jp In vitro studies using human liver microsomes have shown that fluvastatin can significantly inhibit the hydroxylation of other CYP2C9 substrates, such as tolbutamide (B1681337) and diclofenac. nih.gov This competitive inhibition has been observed to be enantiospecific, with the (+)3R,5S-fluvastatin isomer being a more potent inhibitor of CYP2C9 than the (-)3S,5R-fluvastatin isomer, as indicated by lower Ki values. nih.gov While fluvastatin is considered a weak non-competitive inhibitor of CYP3A4 in vitro, its primary inhibitory action is focused on CYP2C9. researchgate.net This inhibitory potential suggests that co-administration of fluvastatin with other drugs metabolized by CYP2C9 could lead to clinically relevant drug-drug interactions. nih.gov
Enantiomeric Pharmacokinetics Research
Fluvastatin is administered as a racemic mixture of two enantiomers: (+)3R,5S-fluvastatin and (-)3S,5R-fluvastatin. nih.govcapes.gov.br Research has revealed significant differences in the pharmacokinetic profiles of these two isomers.
Stereo-Selective Hepatic Binding and Disposition
The differential pharmacokinetics of fluvastatin enantiomers are influenced by stereo-selective processes in the liver. While specific preclinical data on hepatic binding is limited in the provided search results, the observed differences in plasma concentrations and clearance suggest that hepatic uptake and/or metabolism are stereoselective. capes.gov.brnih.gov The more active (+)3R,5S enantiomer generally exhibits lower systemic exposure compared to the (-)3S,5R enantiomer, indicating more efficient hepatic extraction and metabolism of the active form. capes.gov.brnih.gov
Differential Pharmacokinetics of 3R,5S- and 3S,5R-Fluvastatin Enantiomers
In vitro and preclinical studies have consistently demonstrated differential pharmacokinetics for the two fluvastatin enantiomers. nih.govnih.gov The (+)3R,5S-fluvastatin is the more pharmacologically active enantiomer, being approximately 30 times more potent in inhibiting HMG-CoA reductase than the (-)3S,5R-fluvastatin. pharmgkb.orgnih.gov Pharmacokinetic studies have shown that the area under the plasma concentration-time curve (AUC) for the less active (-)3S,5R-fluvastatin is significantly higher, approximately 1.8 times greater, than that of the active (+)3R,5S-fluvastatin. nih.govnih.gov This difference is also reflected in their oral clearance values, with the (+)3R,5S enantiomer having a higher clearance rate. nih.gov These findings highlight the stereoselective nature of fluvastatin's metabolism and disposition.
Pharmacogenomic Influences on Fluvastatin Disposition (In Vitro and Preclinical Models)
Genetic variations in enzymes and transporters involved in fluvastatin's disposition can significantly impact its pharmacokinetics. hee.nhs.ukmims.com In vitro and preclinical models have been instrumental in elucidating these pharmacogenomic influences.
Genetic polymorphisms in the CYP2C9 gene, particularly the CYP2C92 and CYP2C93 alleles which result in decreased enzyme activity, have been shown to markedly increase plasma concentrations of both fluvastatin enantiomers. pharmgkb.orgnih.govhee.nhs.uk The CYP2C93 allele, for instance, is associated with a more substantial increase in the AUC of both 3R,5S-fluvastatin and 3S,5R-fluvastatin compared to the CYP2C92 allele. pharmgkb.orgnih.gov
In addition to metabolic enzymes, genetic variants in drug transporters also play a role. The SLCO1B1 gene encodes the organic anion-transporting polypeptide 1B1 (OATP1B1), which is involved in the hepatic uptake of statins. mims.com The c.521T>C variant in SLCO1B1 has been shown to have an enantiospecific effect, leading to an increased AUC of the active 3R,5S-fluvastatin only. pharmgkb.orgnih.govnih.govhelsinki.fi In vitro studies using OATP1B1-transfected cells have confirmed that both fluvastatin enantiomers are substrates of OATP1B1. nih.gov Furthermore, research suggests that variations in the SLCO2B1 gene may influence the exposure to the 3S,5R-fluvastatin enantiomer. nih.govnih.govhelsinki.fi These findings underscore the importance of considering an individual's genetic makeup for both metabolic enzymes and transporters to predict their response to fluvastatin.
Interactive Data Table: Pharmacogenomic Influences on Fluvastatin Enantiomer Pharmacokinetics
| Genetic Variant | Affected Enantiomer(s) | Effect on AUC | Reference |
| CYP2C92 | 3R,5S- and 3S,5R-fluvastatin | Increased | pharmgkb.orgnih.gov |
| CYP2C93 | 3R,5S- and 3S,5R-fluvastatin | Significantly Increased | pharmgkb.orgnih.govnih.govhelsinki.fi |
| SLCO1B1 c.521T>C | 3R,5S-fluvastatin | Increased | pharmgkb.orgnih.govnih.govhelsinki.fi |
| SLCO2B1 variants | 3S,5R-fluvastatin | Potentially Increased | nih.govnih.govhelsinki.fi |
Impact of Genetic Polymorphisms in Metabolic Enzymes (e.g., CYP2C92, CYP2C93)
Fluvastatin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9. va.govgmu.edupharmgkb.org Genetic variations in the CYP2C9 gene, particularly the CYP2C92* and CYP2C93* alleles, have been shown to significantly alter the metabolic clearance of fluvastatin, leading to increased systemic exposure. va.govnih.govnih.gov These polymorphisms result in decreased enzymatic activity, with the CYP2C93* allele generally having a more pronounced effect than the CYP2C92* allele. nih.gov
Fluvastatin is administered as a racemic mixture of two enantiomers: the pharmacologically active (+)-3R,5S-fluvastatin and the inactive (-)-3S,5R-fluvastatin. nih.gov Research has demonstrated that the pharmacokinetics of both enantiomers are dependent on the CYP2C9 genotype. nih.gov
A study involving healthy volunteers investigated the impact of CYP2C9 polymorphisms on the pharmacokinetics of a single 40 mg dose of racemic fluvastatin. The results, as detailed in the table below, revealed a gene-dose effect of the CYP2C93* allele on the area under the plasma concentration-time curve (AUC) for both enantiomers. nih.gov
| CYP2C9 Genotype | (+)-3R,5S-Fluvastatin AUC (μg·h/L) (Mean ± SD) | (-)-3S,5R-Fluvastatin AUC (μg·h/L) (Mean ± SD) |
|---|---|---|
| 1/1 | 173 ± 85 | 227 ± 133 |
| 1/3 | 231 ± 85 | 360 ± 103 |
| 3/3 | 533 ± 120 | 1126 ± 311 |
The data clearly show that individuals homozygous for the CYP2C93* allele (3/3) experience a nearly 3-fold increase in the mean AUC of the active enantiomer compared to those with the wild-type genotype (1/1). nih.gov The effect on the inactive enantiomer is even more pronounced, with an almost 5-fold increase in AUC in 3/3 carriers. nih.gov In contrast, the CYP2C92 variant did not show a statistically significant influence on fluvastatin kinetics in this particular study. nih.gov
Another comprehensive study that sequenced 379 pharmacokinetic genes in 200 healthy volunteers confirmed the significant impact of CYP2C93, and also suggested a role for CYP2C92, on the pharmacokinetics of both fluvastatin enantiomers. nih.gov This study found that the CYP2C93* allele was associated with a 67% increase in the AUC of 3R,5S-fluvastatin and a 94% increase in the AUC of 3S,5R-fluvastatin per variant allele copy. nih.gov
The Clinical Pharmacogenetics Implementation Consortium (CPIC) has issued guidelines for fluvastatin dosing based on CYP2C9 phenotype. pharmgkb.orgyoutube.com For individuals identified as CYP2C9 intermediate metabolizers (IMs), it is recommended to avoid fluvastatin doses exceeding 40 mg daily, while for poor metabolizers (PMs), the dose should not exceed 20 mg daily. pharmgkb.orgyoutube.com If higher doses are necessary, an alternative statin is recommended. pharmgkb.org
Role of Transporter Protein Variants (e.g., SLCO1B1, SLCO2B1)
The hepatic uptake of fluvastatin is mediated by transporter proteins, and genetic variations in the genes encoding these transporters can influence its pharmacokinetics. The organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, plays a role in the transport of fluvastatin from the portal vein into hepatocytes. nih.gov
The table below summarizes the effect of the SLCO1B1 c.521T>C polymorphism on the pharmacokinetics of the active fluvastatin enantiomer. nih.gov
| Pharmacokinetic Parameter | Effect per c.521C Allele Copy | P-value |
|---|---|---|
| AUC of (+)-3R,5S-Fluvastatin | 34% Increase | 8.15 x 10-8 |
Furthermore, research suggests that single nucleotide variations in the SLCO2B1 gene, which encodes the OATP2B1 transporter, may affect the exposure to the inactive 3S,5R-fluvastatin enantiomer. nih.gov This highlights the complex and enantioselective nature of transporter-mediated fluvastatin disposition.
Prediction of Interindividual Variability in Fluvastatin Exposure
Given the significant influence of genetic polymorphisms in both metabolic enzymes and transporter proteins, researchers have sought to develop models to predict the substantial interindividual variability observed in fluvastatin exposure. By combining the effects of key genetic variants, it is possible to create genotype scores that can estimate the extent of an individual's deviation from the average drug exposure.
One study generated genotype scores based on variants in CYP2C9 and SLCO1B1 to predict the fold differences in the AUC of fluvastatin enantiomers. nih.gov This approach allows for the stratification of patients based on their predicted exposure, which could be instrumental in personalizing fluvastatin therapy. nih.gov For instance, the study estimated that a significant percentage of the population carries genotype combinations that predict a more than two-fold increase in the AUC of the active fluvastatin enantiomer. nih.gov
The development of such predictive models, incorporating key genetic markers from both metabolic and transport pathways, holds the promise of a more precise and individualized approach to fluvastatin treatment, potentially optimizing efficacy and minimizing the risk of concentration-dependent adverse effects. The Clinical Pharmacogenetics Implementation Consortium (CPIC) already provides recommendations for fluvastatin dosing based on the combined genotypes of SLCO1B1 and CYP2C9. va.gov
Structure Activity Relationship Sar and Computational Studies of Fluvastatin Sodium Salt Hydrate
Ligand-Enzyme Binding Interactions
Fluvastatin (B1673502) is a synthetic HMG-CoA reductase inhibitor and is structurally distinct from the fermentation-derived statins. drugbank.com It is a racemic mixture, with the (3R,5S)-enantiomer being the pharmacologically active form that competitively inhibits the enzyme. drugbank.com
Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. For fluvastatin, these simulations have been performed to understand its competitive binding with HMG-CoA reductase. Studies utilizing software such as the Maestro suite from Schrödinger have been conducted to analyze the molecular interactions between the enzyme and various statins, including fluvastatin.
In silico analyses have subjected synthetic statins like fluvastatin to molecular docking to study their competitive binding. These simulations are crucial for identifying the binding sites and potential new ligands for a given protein target. Furthermore, molecular dynamics (MD) simulations, often following docking, are used to assess the stability of the fluvastatin-HMG-CoA reductase complex over time, confirming that the ligand remains stably bound within the active site. researchgate.netnih.gov
The binding of fluvastatin to HMG-CoA reductase is characterized by a network of specific interactions that contribute to its high affinity. The lipophilic nature of fluvastatin facilitates its entry into biological membranes. researchgate.net Docking studies reveal that fluvastatin fits into the active site of the enzyme, with some analyses indicating a high docking score of -7.161. Other studies report a binding affinity of -7.1 kcal/mol. nih.gov
The binding is primarily driven by entropy, which is the dominant thermodynamic contribution to its binding affinity at 25°C. nih.govacs.org This indicates that hydrophobic interactions and changes in solvent arrangement upon binding play a crucial role. nih.govacs.org
The key interactions between fluvastatin and HMG-CoA reductase include:
Polar Interactions: The molecule forms polar interactions with the "cis loop" of the enzyme, involving residues such as Ser 684, Asp 690, Lys 691, and Lys 692. proteopedia.org
Hydrogen Bonds: The O5-hydroxyl group on the heptenoic acid chain of fluvastatin forms crucial hydrogen bonds with residues Glu 559 and Asp 767 of the enzyme. proteopedia.org
Van der Waals Interactions: The hydrophobic rings of the fluvastatin molecule, specifically the fluorophenyl-substituted indole (B1671886) ring, engage in favorable van der Waals interactions with nonpolar residues of the enzyme, including Leu 562, Val 683, Leu 853, Ala 856, and Leu 857. proteopedia.orgresearchgate.net
These combined interactions allow fluvastatin to effectively compete with the natural substrate, HMG-CoA, for the enzyme's active site. proteopedia.org
Table 1: Binding Affinity and Interacting Residues of Fluvastatin with HMG-CoA Reductase
| Parameter | Reported Value / Interacting Residues | Source(s) |
| Binding Affinity | ||
| Docking Score | -7.161 | |
| Binding Affinity (kcal/mol) | -7.1 | nih.gov |
| Inhibition Constant (Ki) | 2 to 250 nM (range for various statins) | nih.govacs.org |
| Interacting Amino Acid Residues | ||
| Polar Interactions (cis loop) | Ser 684, Asp 690, Lys 691, Lys 692 | proteopedia.org |
| Hydrogen Bonding | Glu 559, Asp 767 | proteopedia.org |
| Van der Waals Interactions | Leu 562, Val 683, Leu 853, Ala 856, Leu 857 | proteopedia.org |
| Conserved Residue Interactions | Arg590, Asn658 |
The potent inhibitory activity of fluvastatin is attributable to several key features of its molecular structure:
The HMG-like Moiety: The dihydroxy heptenoic acid side chain mimics the structure of the natural substrate, HMG-CoA, allowing it to fit into the enzyme's active site. The O5-hydroxyl group is particularly critical for forming hydrogen bonds. proteopedia.org
Hydrophobic Ring System: The fluorophenyl-indole ring structure is a defining feature. This large, hydrophobic group forms extensive van der Waals contacts with a hydrophobic pocket in the enzyme, contributing significantly to the binding affinity. proteopedia.org
Chirality: The specific stereochemistry of the two chiral centers on the side chain (the 3R,5S configuration) is essential for the correct orientation within the active site and thus for its pharmacological effect. drugbank.com
These structural elements work in concert to ensure high-affinity binding and effective competitive inhibition of HMG-CoA reductase.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery to predict the activity of new chemical structures and to optimize lead compounds. nih.gov
While specific 3D-QSAR models focusing exclusively on fluvastatin are not detailed in the provided context, numerous studies have developed such models for the broader class of HMG-CoA reductase inhibitors. nih.govnih.gov These models are crucial for understanding the structural requirements for potent inhibition.
Methodologies like conformer-based 3D-QSAR (C3D-QSAR) and comparative molecular field analysis (CoMFA) have been employed. nih.govresearchgate.net For instance, a 5-point pharmacophore model (AANRR) was developed for a series of N-iso-propyl pyrrole-based HMG-CoA reductase inhibitors, which was then used to generate a predictive atom-based 3D-QSAR model. nih.gov This model showed an excellent correlation coefficient (r² = 0.96) and good predictive power (q² = 0.672), indicating its robustness. nih.gov Such models typically reveal that electron-withdrawing character, along with hydrogen-bond donating, hydrophobic, and negative ionic groups, positively contribute to inhibitory activity. nih.gov
The development process involves:
Collecting a dataset of HMG-CoA reductase inhibitors with known inhibitory activities (IC50 values). nih.gov
Aligning the 3D structures of the compounds based on a common scaffold or a pharmacophore model. nih.gov
Calculating molecular descriptors or fields (steric, electrostatic) around the aligned molecules.
Using statistical methods to build a regression model that correlates the descriptors with the biological activity. nih.govacs.org
Table 2: Statistical Quality of a Representative 3D-QSAR Model for HMG-CoA Reductase Inhibitors
| Statistical Parameter | Value | Significance |
| Correlation coefficient (r²) | 0.96 | Indicates a strong correlation between the predicted and observed activities for the training set. |
| Cross-validated correlation coefficient (q²) | 0.672 | Demonstrates the model's good predictive power for new compounds. |
| Fisher ratio (F) | 143.2 | Shows the statistical significance of the model. |
| Data based on a model for N-iso-propyl pyrrole-based derivatives. nih.gov |
A primary application of validated QSAR models is to perform virtual screening of large chemical databases to identify novel compounds that are predicted to be active. nih.govacs.org The pharmacophoric features identified from QSAR studies serve as a 3D query to search for molecules containing the desired structural elements for HMG-CoA reductase inhibition. nih.gov
This process has been successfully applied to discover new potential HMG-CoA reductase inhibitors. For example, QSAR models have been used to screen extensive databases like ZINC15, which contains over 220,000 compounds. preprints.orgnih.gov Such screenings have identified a small fraction of compounds (e.g., 237 out of ~220,000) with predicted high inhibitory potencies (pIC50 values ≥ 8, corresponding to IC50 ≤ 10 nM). preprints.orgnih.gov This demonstrates the power of QSAR in efficiently narrowing down vast chemical libraries to a manageable number of promising candidates for further experimental testing. researchgate.netpreprints.org
Molecular Dynamics Simulations for Drug-Target Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic interactions between a ligand, such as fluvastatin, and its biological target at an atomic level. mdpi.com These simulations provide insights into the stability of the drug-target complex, the specific binding modes, and the energetic contributions of key amino acid residues.
For fluvastatin, MD simulations have been extensively used to study its interaction with its primary target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.gov Studies performing MD simulations, often for durations up to 100 nanoseconds, have been used to assess the stability and interactions of the fluvastatin-HMG-CoA reductase complex. researchgate.net These simulations confirm that fluvastatin remains stably bound within the active site of the enzyme. researchgate.netresearchgate.net
Analysis of the simulation trajectories reveals specific molecular interactions that anchor fluvastatin within the binding pocket. Key interactions often involve hydrogen bonds and hydrophobic contacts. For instance, fluvastatin has been shown to form stable hydrogen bonds with amino acid residues such as Arg590. researchgate.net The stability of the ligand within the active site, as measured by parameters like the root-mean-square deviation (RMSD) of the ligand, has been shown to be comparable to or even better than other potential inhibitor compounds during simulations. researchgate.netresearchgate.net
Beyond its primary target, computational methods have explored other potential interactions. A recent study combined virtual screening with MD simulations to investigate fluvastatin sodium as a potential inhibitor of Sirtuin 2 (SIRT2), a protein associated with various cellular processes. nih.gov The MD simulations in this study were crucial for validating the docking results, revealing a stable binding mode of fluvastatin sodium at the SIRT2 active site and confirming the stability of the ligand-protein complex under physiological conditions. nih.gov
The table below summarizes key findings from molecular dynamics simulations of fluvastatin with its target enzyme.
| Simulation Target | Key Interacting Residues | Observation | Reference |
|---|---|---|---|
| HMG-CoA Reductase | Arg590, Ser684-Lys692 region | Stable binding at the active site over simulation time (e.g., 10 ns). Fluvastatin formed hydrogen bonds and hydrophobic interactions. | researchgate.net |
| HMG-CoA Reductase | Not specified | Ligand RMSD assessment showed fluvastatin was stable at the reference active site during a 10 ns simulation. | researchgate.net |
| SIRT2 | SIRT2 Active Site | MD simulations validated the stability and interaction of the fluvastatin-SIRT2 complex. | nih.gov |
Computational Prediction Models for Pharmacokinetic Behavior and Drug Interactions
Computational models are increasingly vital for predicting the pharmacokinetic profile of drugs and their potential for interactions, providing a mechanistic understanding of a drug's absorption, distribution, metabolism, and excretion (ADME).
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically based pharmacokinetic (PBPK) modeling is a mechanistic approach used to predict drug concentrations in various tissues and plasma over time. nih.govnih.gov These models integrate physicochemical properties of the drug with physiological information of the organism (e.g., blood flow rates, tissue volumes) and data on drug transporters and metabolic enzymes. nih.govnih.gov
For fluvastatin, PBPK models have been developed to simulate its systemic and local tissue disposition, particularly in the liver and muscle. nih.govnih.gov A critical aspect of fluvastatin's pharmacokinetics is its extensive metabolism, primarily by the cytochrome P450 enzyme CYP2C9. jst.go.jppharmgkb.org PBPK modeling has been employed to estimate the virtual hepatic and plasma exposures to fluvastatin, especially in individuals with genetic variations that impair CYP2C9 function. jst.go.jp
The following table presents data from a PBPK modeling study, illustrating the predicted impact of the CYP2C9*3 genetic variant on fluvastatin exposure after repeated virtual doses.
| Genotype | Parameter | Predicted Fold-Increase vs. CYP2C91/1 | Reference |
|---|---|---|---|
| CYP2C93/3 (Homozygous) | Maximum Plasma Concentration (Cmax) | 2.6-fold higher | jst.go.jp |
| Area Under the Curve (AUC168) | 4.9-fold higher | jst.go.jp |
Prediction of Drug-Drug Interactions at the Molecular Level
Computational models are instrumental in predicting drug-drug interactions (DDIs) at a molecular level. These predictions are often based on a drug's role as a substrate, inhibitor, or inducer of key metabolic enzymes and transporters. nih.gov Fluvastatin is metabolized predominantly by CYP2C9 and is also a substrate for transporters like SLCO1B1. pharmgkb.org
PBPK models can simulate DDIs by modifying the parameters related to clearance pathways. nih.gov For instance, if fluvastatin is co-administered with a known inhibitor of CYP2C9, the model can predict the resulting increase in fluvastatin plasma concentration by reducing the value for its metabolic clearance. This allows for a quantitative prediction of the DDI's magnitude. nih.gov
At a more direct molecular interaction level, computational and experimental methods can identify novel binding partners. A chemical genomics approach followed by surface plasmon resonance experiments identified a direct interaction between fluvastatin and a peptide from the N-terminal domain of human gap junction gamma-3 protein (GJC3), also known as connexin 30.2/31.3. nih.gov The study also showed that known gap junction blockers, such as carbenoxolone, interact with the same peptide, suggesting a shared binding site and a potential mechanism for DDIs at the protein level. nih.gov Such findings, which move beyond metabolic pathways, highlight how computational and molecular techniques can uncover unexpected drug interactions.
The table below lists key proteins involved in fluvastatin's disposition and interactions, which are critical inputs for computational DDI prediction models.
| Protein | Type | Role in Fluvastatin Disposition/Interaction | Reference |
|---|---|---|---|
| CYP2C9 | Metabolic Enzyme | Main enzyme responsible for fluvastatin metabolism (hydroxylation and N-deisopropylation). Inhibition or induction of this enzyme is a major source of DDIs. | jst.go.jppharmgkb.org |
| SLCO1B1 (OATP1B1) | Uptake Transporter | Mediates hepatic uptake of fluvastatin. Competition for this transporter can lead to DDIs. | pharmgkb.org |
| ABCG2 | Efflux Transporter | Identified as an efflux transporter for fluvastatin. | pharmgkb.org |
| GJC3 (Connexin 30.2/31.3) | Gap Junction Protein | Fluvastatin was found to interact directly with the N-terminal domain, a novel off-target interaction. | nih.gov |
Analytical Methodologies for Fluvastatin Sodium Salt Hydrate Research and Quantification
Chromatographic Techniques for Fluvastatin (B1673502) Analysis
Chromatographic methods are pivotal for separating fluvastatin from other substances, ensuring precise quantification.
High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC) Methods
High-Performance Liquid Chromatography (HPLC) and its variant, Reverse-Phase HPLC (RP-HPLC), are the most extensively used techniques for the analysis of fluvastatin. These methods offer high resolution, sensitivity, and specificity.
Several RP-HPLC methods have been developed for the determination of fluvastatin in bulk drug and pharmaceutical dosage forms. sphinxsai.comresearchgate.neteuropub.co.uk A common approach involves using a C18 column, which is a non-polar stationary phase. sphinxsai.comresearchgate.netresearchgate.net The mobile phase, a mixture of solvents that carries the sample through the column, is typically a combination of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. sphinxsai.comresearchgate.netresearchgate.net The pH of the buffer is often adjusted to ensure optimal separation and peak shape. researchgate.net
For instance, one validated RP-HPLC method utilized a Hypersil® ODS C18 column with a mobile phase consisting of methanol, 20mM phosphate (B84403) buffer (pH 3.0), and acetonitrile in a 5:3:2 v/v ratio. researchgate.net The detection of fluvastatin is commonly achieved using a UV-Vis detector at a specific wavelength, such as 235 nm, 242 nm, or 305 nm. sphinxsai.comresearchgate.netresearchgate.net The retention time, the time it takes for fluvastatin to travel through the column, is a key parameter for its identification. researchgate.netresearchgate.net
The linearity of these methods, which demonstrates a direct proportionality between the concentration of the analyte and the detector response, has been established over various concentration ranges, for example, from 1 to 6 μg/mL and 2.0 to 320.0 µg/mL. researchgate.netresearchgate.net The limits of detection (LOD) and quantification (LOQ), which represent the lowest concentration of fluvastatin that can be reliably detected and quantified, have been reported to be as low as 0.0194 μg/mL and 0.0588 μg/mL, respectively. researchgate.net
Interactive Data Table: RP-HPLC Methods for Fluvastatin Analysis
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Hypersil® ODS C18 | Methanol: 20mM Phosphate buffer (pH 3.0): Acetonitrile (5:3:2 v/v) | 235 | 1 - 6 | 0.0194 | 0.0588 | researchgate.net |
| Zorbax C18 | Methanol: Water (80:20, v/v) | 242 | 5 - 50 | Not Reported | Not Reported | sphinxsai.com |
| ODS Hypersil C18 | Methanol: 0.10 M Ammonium acetate (B1210297) (70:30, v/v) | 305 | 2.0 - 320.0 | 0.54 | Not Reported | researchgate.net |
| Agilent C18 | Acetonitrile: Water (50:50) | 202 | 25 - 150 | Not Reported | Not Reported | wjpps.com |
| Restek Ultra C18 | Acetonitrile/Milli-Q® water with 0.1% orthophosphoric acid (gradient) | 240 | 0.05 - 200.00 | 0.004 - 0.006 | 0.013 - 0.035 | nih.gov |
Gas Chromatography-Flame Ionization Detection (GC-FID) Assays
Gas Chromatography with Flame Ionization Detection (GC-FID) presents an alternative for the quantification of fluvastatin. scielo.brscienceopen.comresearchgate.net This technique requires the derivatization of fluvastatin to make it volatile enough for gas chromatography. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). scielo.brscienceopen.comresearchgate.net The derivatization is typically carried out at an elevated temperature, for instance at 90°C for 30 minutes. scielo.brscienceopen.comresearchgate.net
The derivatized fluvastatin is then analyzed on a capillary column, such as a DB-1 column, and detected by a flame ionization detector. scielo.brscienceopen.com The method has been validated and shown to be linear over a concentration range of 10.0 to 50.0 µg/mL. scielo.brscienceopen.comscielo.br The limit of detection and limit of quantitation have been reported to be 1.0 and 3.0 µg/mL, respectively. scielo.brscienceopen.com This GC-FID method has been successfully applied to the analysis of fluvastatin in pharmaceutical tablet formulations. scienceopen.com
Interactive Data Table: GC-FID Method for Fluvastatin Analysis
| Parameter | Value | Reference |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide-1% trimethylchlorosilane | scielo.brscienceopen.comresearchgate.net |
| Derivatization Conditions | 90 ºC for 30 min | scielo.brscienceopen.comresearchgate.net |
| Column | DB-1 | scielo.brscienceopen.com |
| Linearity Range | 10.0 to 50.0 µg/mL | scielo.brscienceopen.comscielo.br |
| Limit of Detection (LOD) | 1.0 µg/mL | scielo.brscienceopen.com |
| Limit of Quantitation (LOQ) | 3.0 µg/mL | scielo.brscienceopen.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of fluvastatin, particularly in biological matrices like human plasma. nih.govnih.gov This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
In a typical LC-MS/MS assay for fluvastatin, the analyte is first extracted from the plasma sample, often using solid-phase extraction. nih.gov The separation is then performed on a reversed-phase column. nih.gov The detection is achieved in the multiple reaction monitoring (MRM) mode, where specific precursor and product ion transitions for fluvastatin and an internal standard are monitored. nih.govnih.gov For fluvastatin, the transition m/z 410/348 is commonly used. nih.gov
LC-MS/MS methods for fluvastatin have demonstrated excellent sensitivity, with a lower limit of quantification (LLOQ) as low as 2 ng/mL in human plasma. nih.gov The linear dynamic range can extend from 2 to 500 ng/mL. nih.gov The rapid analysis time, with run times as short as 1.5 minutes per sample, makes this technique suitable for high-throughput analysis in pharmacokinetic studies. nih.gov Enantioselective analysis of fluvastatin has also been successfully performed using LC-MS/MS, allowing for the study of the kinetic disposition of its individual stereoisomers. nih.govresearchgate.net
Interactive Data Table: LC-MS/MS Method for Fluvastatin Analysis in Human Plasma
| Parameter | Value | Reference |
| Sample Preparation | Solid-Phase Extraction | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Fluvastatin Ion Transition | m/z 410/348 | nih.gov |
| Linear Dynamic Range | 2-500 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | nih.gov |
| Enantiomer Quantitation Limit | 1.5 ng/mL | nih.gov |
Spectroscopic Techniques for Fluvastatin Analysis
Spectroscopic methods provide alternative and often simpler approaches for the quantification of fluvastatin, particularly in pharmaceutical formulations.
UV-Spectrophotometric Methods for Fluvastatin Quantification
UV-Visible spectrophotometry is a straightforward and cost-effective method for the determination of fluvastatin. semanticscholar.orgijcrt.org These methods are based on the principle that fluvastatin absorbs ultraviolet radiation at a specific wavelength. The absorption maximum (λmax) for fluvastatin is often observed around 304 nm. semanticscholar.orgijcrt.org
The absorbance of a fluvastatin solution is directly proportional to its concentration, a relationship described by the Beer-Lambert law. This allows for the construction of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined from its absorbance using this curve.
UV-spectrophotometric methods for fluvastatin have been validated and shown to be linear over concentration ranges such as 5-25 μg/mL and 5-30 µg/ml. semanticscholar.orgijcrt.org The limit of detection and limit of quantification have been reported to be 0.0811 μg/mL and 0.2460 μg/mL, respectively. semanticscholar.org Derivative spectrophotometry, which involves calculating the first or higher-order derivative of the absorption spectrum, can be used to enhance the resolution of overlapping spectra and improve the specificity of the analysis, especially in the presence of interfering substances. sphinxsai.comijpsr.comnih.gov For instance, a first-order derivative UV-spectrophotometric method has been developed with an absorption maximum at 306 nm and linearity in the range of 1-5 µg/mL. ijpsr.com
Interactive Data Table: UV-Spectrophotometric Methods for Fluvastatin Quantification
| Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV Spectrophotometry | Sodium Hydroxide | 304 | 5-25 | 0.0811 | 0.2460 | semanticscholar.org |
| UV Spectrophotometry | Dimethyl formamide (B127407) (DMF) | 304 | 5-30 | 1.501 | 4.550 | ijcrt.org |
| First-Order Derivative UV-Spectrophotometry | Methanol | 306 | 1-5 | Not Reported | Not Reported | ijpsr.com |
| First Derivative Spectrophotometry | Not Specified | 259.6 | 10.0-28.0 | Not Reported | Not Reported | nih.gov |
| Third Derivative Spectrophotometry | Not Specified | 318.6 | 4-20 | Not Reported | Not Reported | sphinxsai.com |
Fluorescence Spectroscopy in Protein Interaction Studies
Fluorescence spectroscopy is a powerful tool for investigating the interactions between fluvastatin and proteins, such as human adenylate kinase isoenzyme 1 (hAK1). mdpi.com This technique relies on the intrinsic fluorescence of proteins, primarily from tryptophan residues, or the fluorescence of the ligand itself.
Studies have shown that statins, including fluvastatin, can quench the intrinsic fluorescence of hAK1. mdpi.com This quenching indicates the formation of a stable complex between the statin and the protein. By measuring the decrease in fluorescence intensity at different concentrations of the statin, the binding constant (Kb) for the interaction can be determined. For the hAK1-fluvastatin complex, the binding constant has been found to be on the order of 10^4 M^-1. mdpi.com
Fluorescence spectroscopy experiments are typically conducted by exciting the protein at a specific wavelength (e.g., 289 nm for hAK1) and measuring the emission spectrum. mdpi.com The quenching of the protein's fluorescence by the ligand provides valuable information about the binding affinity and the mechanism of interaction. mdpi.comnih.gov
Interactive Data Table: Fluorescence Spectroscopy for Fluvastatin-Protein Interaction
| Protein | Interaction Studied | Key Finding | Excitation Wavelength (nm) | Emission Peak (nm) | Reference |
| Human Adenylate Kinase Isoenzyme 1 (hAK1) | Binding of fluvastatin | Fluvastatin quenches the intrinsic fluorescence of hAK1, indicating complex formation. | 289 | 304 | mdpi.com |
Method Validation Parameters for Research Applications
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For fluvastatin, this involves a series of tests to demonstrate linearity, accuracy, precision, and other key parameters.
Linearity and Calibration Curve Establishment
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. uop.edu.jonih.gov The relationship between concentration and the analytical signal is established through a calibration curve.
Several studies have demonstrated the linearity of different analytical methods for fluvastatin quantification. For instance, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method showed good linearity (r>0.9998) in the concentration range of 2.0-320.0 µg/mL. researchgate.net Another RP-HPLC method was found to be linear over a concentration range of 1-6 µg/mL with a correlation coefficient (R²) of 0.9998. researchgate.net A UV-spectrophotometer method for fluvastatin sodium was linear in the concentration range of 60-100 µg/mL with a high correlation coefficient of 0.9862. researchgate.net Furthermore, an HPLC method developed for several statins, including fluvastatin, indicated linearity with a correlation coefficient of 1 within a concentration range of 0.05-200.00 μg/ml. ingentaconnect.comnih.gov
The following table summarizes the linearity parameters from various studies:
Table 1: Linearity of Analytical Methods for Fluvastatin| Analytical Method | Concentration Range | Correlation Coefficient (r or R²) | Reference |
|---|---|---|---|
| RP-HPLC | 2.0-320.0 µg/mL | >0.9998 | researchgate.net |
| RP-HPLC | 1-6 µg/mL | 0.9998 | researchgate.net |
| UV-Spectrophotometer | 60-100 µg/mL | 0.9862 | researchgate.net |
| HPLC | 0.05-200.00 µg/mL | 1 | ingentaconnect.comnih.gov |
| First-Order Derivative UV-Spectrophotometry | 1–5µg/mL | 0.9997 | ijpsr.com |
| RP-HPLC | 3-15 µg/ml | - | oarjpublication.com |
| HPLC | 5–50 μg. mL-1 | - | sphinxsai.com |
Accuracy and Precision Determinations (Intra-day and Inter-day)
Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision represents the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu Precision is typically evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). europa.eu
For fluvastatin analysis, various methods have demonstrated acceptable accuracy and precision. An RP-HPLC method showed recovery rates between 99.11% and 103.87%, with intra-day and inter-day precision (expressed as Relative Standard Deviation, %RSD) being less than 3.60%. researchgate.net Another RP-HPLC method reported accuracy results of 98.31-99.70% for fluvastatin recoveries, with intra-day and inter-day precision CVs ranging from 0.2073% to 0.8976%. researchgate.net A UV-spectrophotometer method also demonstrated acceptable accuracy with mean percentage recovery within the 98%-102% limit and precision with an RSD of less than 2%. researchgate.net A first-order derivative UV-spectrophotometric method also showed %RSD values less than 2, indicating good precision. ijpsr.com
The table below presents a summary of accuracy and precision data for fluvastatin analytical methods.
Table 2: Accuracy and Precision of Fluvastatin Analytical Methods
| Analytical Method | Accuracy (% Recovery) | Intra-day Precision (%RSD or %CV) | Inter-day Precision (%RSD or %CV) | Reference |
|---|---|---|---|---|
| RP-HPLC | 99.11 - 103.87 | < 3.60 | < 3.60 | researchgate.net |
| RP-HPLC | 98.31 - 99.70 | 0.2073 - 0.8976 | 0.2073 - 0.8976 | researchgate.net |
| UV-Spectrophotometer | 98 - 102 | < 2 | < 2 | researchgate.net |
| First-Order Derivative UV-Spectrophotometry | Within limits | < 2 | < 2 | ijpsr.com |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.euloesungsfabrik.de The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euloesungsfabrik.de
For fluvastatin, various analytical methods have established their LOD and LOQ. An RP-HPLC method determined the LOD to be 0.54 µg/mL. researchgate.net Another RP-HPLC method found the LOD and LOQ to be 0.0194 µg/ml and 0.0588 µg/ml, respectively. researchgate.net A UV-spectrophotometer method reported an LOD of 18.29 µg/ml and an LOQ of 55.42 µg/ml. researchgate.net An HPLC method for several statins, including fluvastatin, showed that it could be identified at concentrations of 0.004-0.006 μg/ml (LOD) and quantified at these levels, with the exception of another statin. ingentaconnect.com
The following table summarizes the LOD and LOQ values for different fluvastatin analytical methods.
Table 3: LOD and LOQ for Fluvastatin Analytical Methods
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| RP-HPLC | 0.54 µg/mL | - | researchgate.net |
| RP-HPLC | 0.0194 µg/mL | 0.0588 µg/mL | researchgate.net |
| UV-Spectrophotometer | 18.29 µg/mL | 55.42 µg/mL | researchgate.net |
| HPLC | 0.004-0.006 µg/mL | 0.004-0.006 µg/mL | ingentaconnect.com |
Robustness and Ruggedness Assessment of Analytical Methods
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmaguideline.comvub.be Ruggedness, on the other hand, evaluates the reproducibility of test results under a variety of normal test conditions, such as different analysts, laboratories, or instruments. pharmaguideline.com
The robustness of an analytical method for fluvastatin is typically assessed by intentionally varying parameters such as the pH of the mobile phase, mobile phase composition, flow rate, and column temperature. pharmaguideline.com For example, in an RP-HPLC method, the stability of analytical solutions and extraction time would be evaluated. pharmaguideline.com The results of these variations are then compared to the original method's performance to determine if they remain within acceptable limits. A study on a UV-spectrophotometer method for fluvastatin sodium confirmed its robustness. researchgate.net The goal is to identify which parameters need to be strictly controlled to ensure the method's validity. pharmaguideline.com Column reproducibility is a key factor in the long-term reliability and robustness of an analytical method.
Bioanalytical Method Development for Preclinical Samples (e.g., Plasma)
The quantification of fluvastatin in biological matrices like plasma is essential for preclinical pharmacokinetic studies. researchgate.net Bioanalytical methods must be highly sensitive and selective to accurately measure the low concentrations of the drug often present in these samples. lcms.cz
A common approach for preparing plasma samples is protein precipitation, often using a solvent like acetonitrile to remove proteins that can interfere with the analysis. lcms.czmdpi.com Liquid-liquid extraction is another technique used to isolate the drug from the plasma matrix. researchgate.net
Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a powerful technique for bioanalysis due to its high sensitivity and specificity. lcms.cz One such method for fluvastatin in human plasma utilized an internal standard (fluvastatin-d6) and had a linear dynamic range of 0.2 to 50 ng/mL, with an LOD of 0.1 ng/mL. lcms.cz The use of an internal standard helps to correct for variations in sample preparation and instrument response. lcms.cz
The validation of bioanalytical methods follows similar principles to other analytical methods, including assessments of linearity, accuracy, precision, and stability of the analyte in the biological matrix under different storage conditions. mdpi.comnih.gov
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetonitrile |
| Ammonium acetate |
| Fluvastatin |
| Fluvastatin-d6 |
| Methanol |
| Orthophosphoric acid |
| Polyethylene glycol 6000 |
| Polyvinyl pyrollidone K30 |
| Simvastatin (B1681759) |
| Sodium benzoate |
| Sodium Dodecyl Sulfate |
| Isopropanol |
| Triethylamine |
| Cefepime hydrochloride |
| Nevirapine |
| Lamivudine |
| Glibenclamide |
| Famciclovir |
| Azosemide |
| Deferasirox |
| Ezetimibe |
| Cefixime |
| Dicloxacillin |
| Anidulafungin |
| Amlodipine |
| Atorvastatin (B1662188) |
| Candesartan |
| Curcumin |
| Xanthohumol |
| Rosuvastatin (B1679574) |
| Pravastatin |
| Pitavastatin (B1663618) |
| Diclofenac |
| Trimethylsilane |
Q & A
Basic Research Questions
Q. How can researchers identify and differentiate between hydrate forms of Fluvastatin sodium salt?
- Methodology : Use solid-state characterization techniques such as:
- X-ray Powder Diffraction (XRPD) : To distinguish crystallographic patterns between Form I (monohydrate) and Form II hydrates .
- Thermogravimetric Analysis (TGA) : Quantify water content (e.g., Form I contains ~4% water) and detect solvent residues .
- Differential Scanning Calorimetry (DSC) : Identify thermal events (e.g., dehydration endotherms) unique to each hydrate .
Q. What analytical methods are recommended for assessing the purity and composition of Fluvastatin sodium salt hydrates?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Utilize a C18 column with UV detection at 235 nm, mobile phase of acetonitrile-phosphate buffer (pH 3.0), and validate precision (relative standard deviation ≤2.0%) .
- Nuclear Magnetic Resonance (NMR) : Employ and solid-state NMR to confirm molecular structure and hydration state .
Q. How do different crystalline forms influence the intrinsic dissolution rate (IDR) of Fluvastatin sodium salt?
- Methodology : Perform IDR studies in buffered media (e.g., pH 6.8) using a rotating disk apparatus. Factors include:
- Crystalline Structure : Form I (monohydrate) exhibits faster dissolution than Form II due to lattice packing differences .
- Morphology : Plate-like vs. needle-like habits alter surface area and dissolution kinetics .
Advanced Research Questions
Q. What methodologies are employed to characterize polymorphic transitions in Fluvastatin sodium salt hydrates under varying humidity conditions?
- Methodology :
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity and hydrate stability across 0–90% relative humidity .
- Variable-Temperature XRPD : Track structural changes during dehydration/rehydration cycles .
Q. How can researchers resolve contradictions in dissolution data between hydrate forms of Fluvastatin sodium salt?
- Methodology :
- Multivariate Analysis : Correlate IDR with crystallinity (XRPD), solvent residues (TGA), and surface area (SEM) to isolate confounding factors .
- Accelerated Stability Testing : Expose hydrates to stress conditions (40°C/75% RH) to assess phase transitions and dissolution reproducibility .
Q. Are there known off-target interactions of Fluvastatin sodium salt with non-HMG-CoA reductase proteins?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
